molecular formula C10H10N2 B13670467 5-Methylisoquinolin-3-amine

5-Methylisoquinolin-3-amine

Cat. No.: B13670467
M. Wt: 158.20 g/mol
InChI Key: JSCLMSBCGZVBND-UHFFFAOYSA-N
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Description

5-Methylisoquinolin-3-amine: is an organic compound with the molecular formula C10H10N2 and a molecular weight of 158.2 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 5-Methylisoquinolin-3-amine, can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction , which uses aromatic aldehydes and aminoacetals as starting materials and proceeds via cyclization under acidic conditions . Another method is the Bischler-Napieralski reaction , which involves the cyclization of β-phenylethylamines with phosphoryl chloride .

Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic hydrogenation and cyclization reactions . These methods are optimized for large-scale production, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methylisoquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include nitroisoquinolines, tetrahydroisoquinolines, and various substituted isoquinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methylisoquinolin-3-amine involves its interaction with various molecular targets and pathways. As an isoquinoline derivative, it can interact with enzymes and receptors in biological systems. The compound’s effects are mediated through its ability to bind to specific sites on these targets, modulating their activity and leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 5-Methylisoquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for studying the effects of structural variations on the activity of isoquinoline derivatives .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

5-methylisoquinolin-3-amine

InChI

InChI=1S/C10H10N2/c1-7-3-2-4-8-6-12-10(11)5-9(7)8/h2-6H,1H3,(H2,11,12)

InChI Key

JSCLMSBCGZVBND-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(N=CC2=CC=C1)N

Origin of Product

United States

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